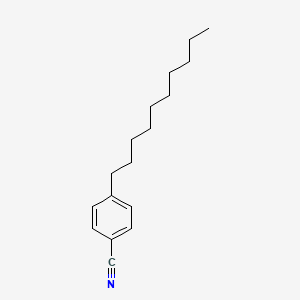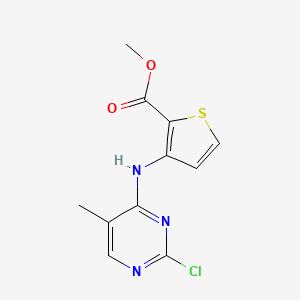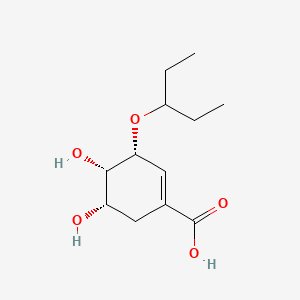![molecular formula C13H10BrClOZn B14896968 3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14896968.png)
3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in THF: is an organozinc compound used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF) at a concentration of 0.25 M. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Reaction:
3-[(3’-Chlorophenoxy)methyl]bromobenzene+Zn→3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction mixture is typically stirred for several hours to ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide: undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts are often used in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and solvent choice (e.g., THF) are crucial for the reaction’s success.
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide: has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It can be used to modify biomolecules for various studies.
Mécanisme D'action
The mechanism by which 3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate, leading to the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
Comparison:
- Reactivity: 3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide is generally less reactive than its magnesium counterparts, making it more selective in certain reactions.
- Stability: Zinc reagents are often more stable than magnesium reagents, allowing for easier handling and storage.
- Applications: While both zinc and magnesium reagents are used in similar types of reactions, zinc reagents are preferred in cases where higher selectivity and milder conditions are required.
Propriétés
Formule moléculaire |
C13H10BrClOZn |
|---|---|
Poids moléculaire |
363.0 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
KTQSGHZKHZRZNK-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)COC2=CC(=CC=C2)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


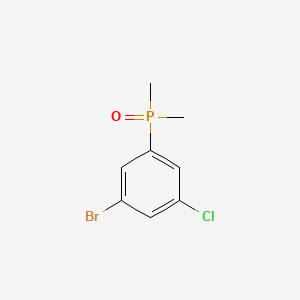
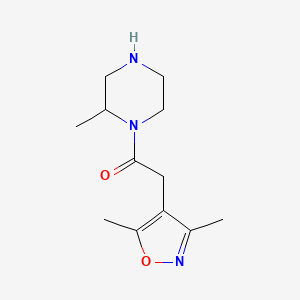

![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)

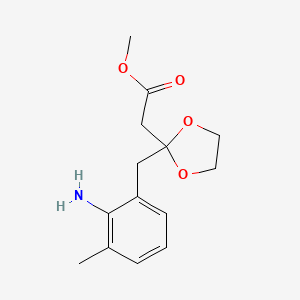

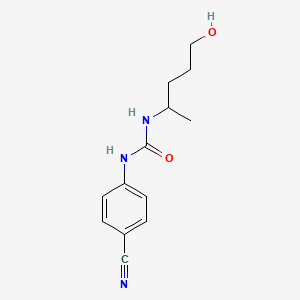
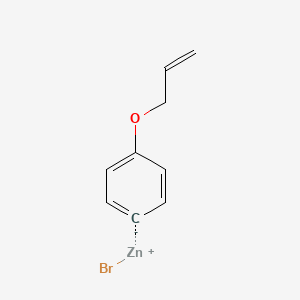

![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
